

A Practical Guide to Working with Allapinin (Lappaconitine Hydrobromide) in the Lab

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Compound of Interest		
Compound Name:	Allamandicin	
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This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical laboratory applications of Allapinin, a potent class 1C antiarrhythmic agent. Allapinin, clinically known as lappaconitine hydrobromide, is a diterpenoid alkaloid recognized for its significant sodium channel blocking activity. This guide details its chemical properties, mechanism of action, and provides protocols for key in vitro experiments.

Chemical and Physical Properties

Allapinin, or lappaconitine hydrobromide, possesses a complex chemical structure. Its properties are summarized in the table below, providing essential information for laboratory handling and solution preparation.

Property	Value	Source
Chemical Name	Lappaconitine hydrobromide	INVALID-LINK
Synonyms	Allapinin, Allapinine	INVALID-LINK
CAS Number	97792-45-5	INVALID-LINK
Molecular Formula	C32H45BrN2O8	INVALID-LINK
Molecular Weight	665.6 g/mol	INVALID-LINK



Mechanism of Action: Sodium Channel Blockade

Allapinin's primary mechanism of action is the blockade of voltage-gated sodium channels, with a particular affinity for the cardiac isoform Nav1.5. This action is characteristic of class 1C antiarrhythmic drugs. By binding to the sodium channel, Allapinin reduces the influx of sodium ions into cardiomyocytes during phase 0 of the cardiac action potential. This leads to a decrease in the rate of depolarization, a prolongation of the QRS complex on an electrocardiogram, and a reduction in the excitability of cardiac tissue.[1][2]

The binding of Allapinin to the sodium channel is state-dependent, showing a higher affinity for the open and inactivated states of the channel.[3][4] This property contributes to its use-dependent effects, where the degree of channel blockade increases with a higher heart rate.



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Mechanism of Action of Allapinin.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of Allapinin and its derivatives. This information is crucial for designing experiments and interpreting results.



Assay	Target/Cell Line	Endpoint	IC₅₀ Value	Source
Sodium Channel Blockade	Nav1.7	Inhibition of sodium current	27.67 μmol/L	[5][6]
Anti- inflammatory	RAW 264.7 Macrophages	Inhibition of Nitric Oxide (NO) Production	10.34 μM (for derivative compound 6)	[7]
Antitumor	HepG2 (Liver Cancer) Cells	Inhibition of cell proliferation	372.7 ± 0.342 μg/mL (for hydrochloride derivative after 48h)	[8]
Clinical Antiarrhythmic Effect	Patients with ventricular extrasystoles	Reduction in premature ventricular contractions	72.3% average reduction	[9]

Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the activity of Allapinin.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol is designed to measure the inhibitory effect of Allapinin on voltage-gated sodium channels in a suitable cell line (e.g., HEK293 cells stably expressing Nav1.5).

Materials:

- HEK293 cells stably expressing the human Nav1.5 channel
- Cell culture medium (e.g., DMEM supplemented with 10% FBS)



- External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
- Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
- Allapinin (Lappaconitine Hydrobromide) stock solution (e.g., 10 mM in DMSO)
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette fabrication

Procedure:

- Cell Preparation: Plate HEK293-Nav1.5 cells onto glass coverslips 24-48 hours before the experiment.
- Solution Preparation: Prepare and sterilize external and internal solutions. Prepare fresh
 dilutions of Allapinin in the external solution on the day of the experiment.
- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2- $4 M\Omega$ when filled with the internal solution.
- Whole-Cell Configuration:
 - Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
 - Approach a cell with the patch pipette and form a giga-ohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
- Data Acquisition:
 - Clamp the cell membrane potential at a holding potential of -120 mV.
 - Apply depolarizing voltage steps (e.g., to -10 mV for 50 ms) to elicit sodium currents.





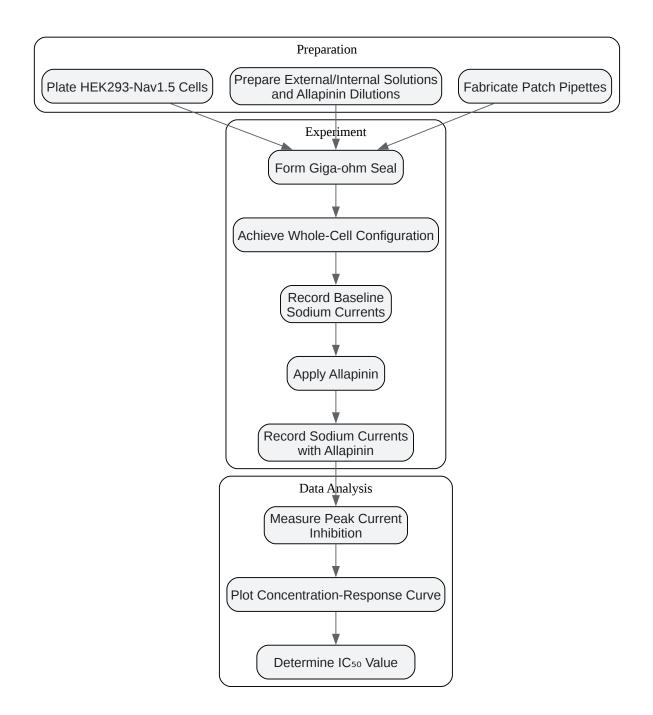


- Record baseline currents in the absence of the drug.
- Perfuse the cell with different concentrations of Allapinin and record the sodium currents at steady-state block.

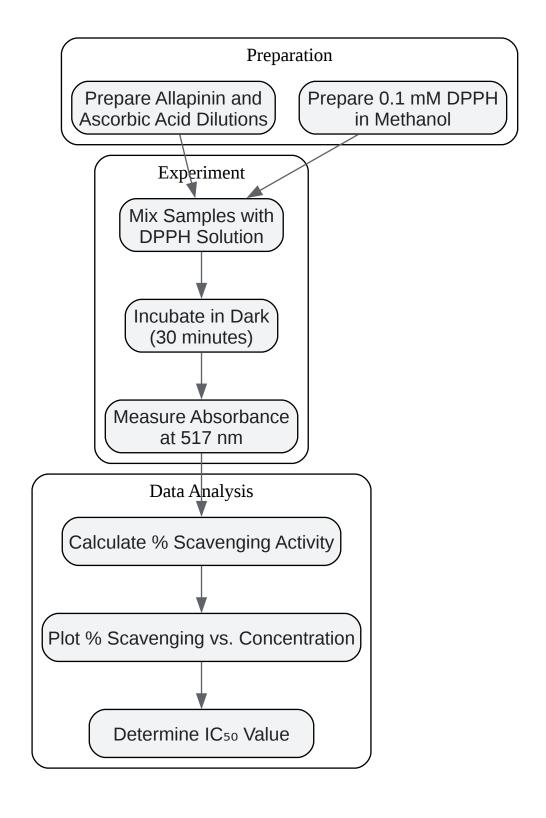
• Data Analysis:

- Measure the peak sodium current amplitude in the absence and presence of different concentrations of Allapinin.
- Calculate the percentage of current inhibition for each concentration.
- Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.









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